tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13438220
InChI: InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H
SMILES: CC(C)(C)OC(=O)NC1CC(C1)N.Cl
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71 g/mol

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride

CAS No.:

VCID: VC13438220

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride -

Description

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2C_9H_{19}ClN_2O_2 and a molecular weight of 222.71 g/mol. It is categorized as a carbamate derivative and is commonly used in organic synthesis and pharmaceutical research. Its PubChem Compound Identifier (CID) is 66510764, and its CAS registry number is 1426578-55-3 .

Structural Information

The compound consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring substituted with an amino group. The hydrochloride salt form enhances its solubility and stability.

Key Structural Features:

  • Functional Groups: Carbamate, amine, and tert-butyl.

  • Salt Form: Hydrochloride.

Synthesis

The synthesis of tert-butyl (3-aminocyclobutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with cyclobutyl derivatives under controlled conditions. The final product is purified and converted into its hydrochloride salt for enhanced stability.

General Synthetic Steps:

  • Formation of Carbamate Backbone: Reaction of tert-butyl carbamate with cyclobutyl intermediates.

  • Introduction of Amino Group: Substitution reactions to incorporate the amino functionality.

  • Salt Formation: Conversion to the hydrochloride form using HCl in an appropriate solvent system.

Pharmaceutical Research

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride is primarily used as an intermediate in the synthesis of biologically active compounds. Carbamates are known for their role in drug design due to their ability to modulate enzyme activity and interact with receptors.

Organic Synthesis

This compound serves as a building block in complex organic syntheses, particularly in the development of cyclic derivatives that mimic natural products or serve as enzyme inhibitors.

Safety and Handling

As with most chemical compounds, proper safety measures should be observed when handling tert-butyl (3-aminocyclobutyl)carbamate hydrochloride:

  • Storage Conditions: Store in a cool, dry place away from light.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats during handling.

  • Toxicity Data: Limited information is available on its toxicity; handle with care until further data is obtained.

Product Name tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride
Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
IUPAC Name tert-butyl N-(3-aminocyclobutyl)carbamate;hydrochloride
Standard InChI InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H
Standard InChIKey KUOGPUSZHNRXBK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC(C1)N.Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C1)N.Cl
PubChem Compound 66510764
Last Modified Jan 05 2024

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